3-Amino-3-(2-chlorophenyl)propanamide

Description

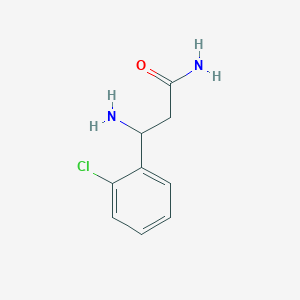

3-Amino-3-(2-chlorophenyl)propanamide is a chiral amide derivative characterized by a 2-chlorophenyl group attached to the β-carbon of a propanamide backbone. Its molecular formula is C₉H₁₀ClN₂O, with a molecular weight of 198.65 g/mol (free base) . The hydrochloride salt form, (3S)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride (CAS: 1384424-50-3), has the formula C₉H₁₂Cl₂N₂O and a molecular weight of 235.11 g/mol . This compound is synthesized via multi-step organic reactions, often involving ω-chloro-N-propananilide intermediates and subsequent functionalization . It is primarily utilized in pharmaceutical research, particularly as a precursor or analog in the development of enzyme inhibitors and bioactive molecules .

Properties

Molecular Formula |

C9H11ClN2O |

|---|---|

Molecular Weight |

198.65 g/mol |

IUPAC Name |

3-amino-3-(2-chlorophenyl)propanamide |

InChI |

InChI=1S/C9H11ClN2O/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13) |

InChI Key |

RWVNRQBSMDEPHE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)N)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-chlorophenyl)propanamide typically involves the reaction of 2-chlorobenzaldehyde with nitromethane to form 2-chloro-β-nitrostyrene. This intermediate is then reduced to 2-chloro-β-phenylethylamine, which is subsequently acylated with acrylamide to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-chlorophenyl)propanamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

3-Amino-3-(2-chlorophenyl)propanamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-chlorophenyl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

Position of Chlorine :

- The 2-chlorophenyl group in the target compound induces steric and electronic effects distinct from its 3-chlorophenyl isomer (CAS: 181650-45-3) . Positional isomers often exhibit divergent biological activities due to altered binding affinities.

- Fluorine substituents (e.g., 2,4-diF in Compound 13) enhance polarity and metabolic stability, making such analogs promising in drug design .

- Methyl groups (e.g., in 2-[(3-chloro-2-methylphenyl)amino]propanamide) may increase lipophilicity, affecting membrane permeability .

Modifications to the Propanamide Backbone

- Hydroxyimino Group: Compounds like 3-Amino-3-(hydroxyimino)-N-phenylpropanamide (Compound 7) feature an oxime functional group, which can act as a chelating agent or improve binding to metal-containing enzymes (e.g., lysine-specific demethylase 1, LSD1) . Lower synthetic yields (26–59%) for hydroxyimino derivatives suggest challenges in stabilizing the oxime moiety during synthesis .

Heterocyclic Substitutions :

Physicochemical Properties

Melting Points :

Spectroscopic Data :

- Distinct 1H NMR signals (e.g., δ 9.20–9.46 ppm for NH groups) confirm structural variations across analogs .

Biological Activity

3-Amino-3-(2-chlorophenyl)propanamide, also known as (3S)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride, is an organic compound with a molecular formula of C9H12ClN2O. This compound has garnered attention in various fields of biomedical research due to its potential biological activities, particularly in neuropharmacology and cancer therapy. This article delves into the biological activity of this compound, summarizing research findings, case studies, and providing data tables for clarity.

Chemical Structure and Properties

The compound features a chiral center, which allows for different stereoisomers, notably (3S) and (3R) configurations. The presence of an amine group, a chlorophenyl moiety, and an amide functional group contributes to its chemical reactivity and biological properties. Its molecular weight is approximately 235.11 g/mol .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially modulating neurological pathways. This interaction could be significant for developing treatments for neurological disorders.

- Anticancer Potential : The compound has been investigated for its antiproliferative effects against various cancer cell lines. For instance, in vitro studies demonstrated that derivatives of similar compounds showed significant inhibitory effects on HCT-116 and HeLa cells, with IC50 values ranging from 0.69 μM to 11 μM .

The mechanism by which this compound exerts its biological effects is primarily through its binding affinity to specific biological targets such as enzymes and receptors. This binding is crucial for understanding its therapeutic potential and the pathways it influences.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Amino-3-(3-chlorophenyl)propanamide | C9H12ClN2O | Different chlorophenyl substitution |

| 3-Amino-3-(4-chlorophenyl)propanamide | C9H12ClN2O | Variance in the position of chlorine substitution |

| 4-Amino-4-(2-chlorophenyl)butanamide | C10H14ClN2O | Longer carbon chain with similar functional groups |

The unique stereochemistry and positioning of the chlorine atom in this compound influence its biological activity compared to these similar compounds.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Neuropharmacological Studies : Research has indicated that compounds similar to this compound can modulate neurotransmitter systems, suggesting a role in treating conditions such as anxiety or depression.

- Cancer Research : In a study evaluating the antiproliferative activity against HeLa cells, it was found that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM), indicating promising anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.